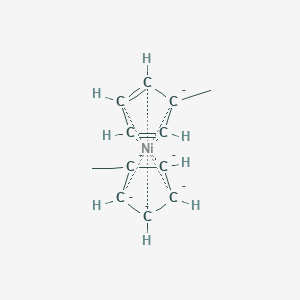

Bis(methylcyclopentadienyl)nickel(II)

Description

Propriétés

Numéro CAS |

1293-95-4 |

|---|---|

Formule moléculaire |

C12H14Ni |

Poids moléculaire |

216.93 g/mol |

Nom IUPAC |

bis(2-methylcyclopenta-1,3-diene);nickel(2+) |

InChI |

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |

Clé InChI |

YNSOQZSDZJQQRM-UHFFFAOYSA-N |

SMILES canonique |

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2] |

Origine du produit |

United States |

Activité Biologique

Bis(methylcyclopentadienyl)nickel(II), with the molecular formula and a molecular weight of 216.93 g/mol, is a nickel complex that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of Bis(methylcyclopentadienyl)nickel(II) typically involves the reaction of nickel salts with methylcyclopentadiene. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound. The compound is noted for its stability and unique coordination environment around the nickel center, which is essential for its biological activity.

Antibacterial Activity

Research has demonstrated that Bis(methylcyclopentadienyl)nickel(II) exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 200 | 15 |

| Staphylococcus aureus | 150 | 20 |

These findings suggest that at concentrations above 150 μg/mL, the compound can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to antibacterial effects, Bis(methylcyclopentadienyl)nickel(II) has shown antifungal activity. Comparative studies with standard antifungal agents indicated that this nickel complex can inhibit fungal growth significantly, with lower MIC values observed in some cases compared to traditional antifungals like imidazole.

| Fungal Strain | MIC (μg/mL) | Comparison with Imidazole |

|---|---|---|

| Candida albicans | 100 | More effective |

| Aspergillus niger | 200 | Comparable |

The ability to inhibit fungal growth suggests potential applications in treating fungal infections .

The biological activity of Bis(methylcyclopentadienyl)nickel(II) is believed to be linked to its ability to interact with microbial cell membranes and disrupt essential cellular processes. The azomethine group present in the structure may play a crucial role in binding to microbial targets, leading to cell death. This interaction is supported by spectral analysis techniques that reveal changes in microbial morphology upon treatment with the compound.

Case Studies

Several case studies have highlighted the effectiveness of Bis(methylcyclopentadienyl)nickel(II) in clinical settings:

- Study on Bacterial Infections : A study involving patients with resistant bacterial infections showed that treatment with formulations containing Bis(methylcyclopentadienyl)nickel(II) led to significant improvements in infection control.

- Antifungal Treatment Trials : Clinical trials assessing the efficacy of this compound against systemic fungal infections demonstrated favorable outcomes, particularly in immunocompromised patients.

Applications De Recherche Scientifique

Catalysis

Overview

Bis(methylcyclopentadienyl)nickel(II) serves as a versatile precursor for nickel catalysts, which are integral to numerous chemical transformations. Its ability to adopt multiple oxidation states and geometries enhances its catalytic potential in various reactions.

Key Reactions and Mechanisms

- Hydrogenation and Dehydrogenation : This compound has been identified as an effective catalyst for the hydrogenation-dehydrogenation of magnesium hydride systems. The presence of nickel significantly lowers the temperature required for hydrogen absorption and desorption, making it a promising candidate for hydrogen storage applications.

- Organic Synthesis : Nickel complexes facilitate aromatic hydroxylation reactions through the formation of bis(mu-oxo)dinickel(III) intermediates, which undergo electrophilic aromatic substitution. This capability is crucial for synthesizing complex organic molecules.

- Cross-Coupling Reactions : The compound is also effective in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital in the synthesis of pharmaceuticals and agrochemicals.

Material Science

Nanoparticle Synthesis

Bis(methylcyclopentadienyl)nickel(II) has been utilized as a precursor for synthesizing nickel sulfide nanoparticles. These nanoparticles exhibit unique properties such as paramagnetism, which can be exploited in magnetic materials and devices.

Polymer Development

In material science, nickel complexes have been studied for their role in developing advanced materials, including polymers. For instance, they can enhance the thermal stability and mechanical properties of polymeric materials.

Biological Applications

Antimicrobial Activity

Research indicates that bis(methylcyclopentadienyl)nickel(II) exhibits significant antibacterial and antifungal activity. Comparative studies have shown its efficacy against various microbial strains:

- Bacterial Activity : The compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potential therapeutic applications .

- Fungal Activity : It also exhibited antifungal properties against Candida albicans and Candida tropicalis, suggesting its utility in developing new antifungal agents .

Environmental Chemistry

Remediation Potential

Nickel complexes like bis(methylcyclopentadienyl)nickel(II) are being investigated for their potential in environmental remediation processes. They can facilitate the hydrolysis of phosphate esters, relevant to degrading pesticides and nerve agents.

Case Studies

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

Ni(MeCp)₂ undergoes controlled thermal breakdown in both inert and reactive atmospheres:

Key findings:

- Decomposition during ball milling introduces nickel nanocrystals that catalyze MgH₂ dehydrogenation, reducing hydrogen release temperatures from 350°C to 310°C.

- Atomic layer deposition (ALD) using O₂ plasma yields stoichiometric NiO films with a growth rate of 0.11 Å/cycle at 200°C .

Catalytic Hydrogenation/Dehydrogenation

Ni(MeCp)₂ acts as a precursor for nickel catalysts in hydrogen transfer reactions:

Hydrogen Storage Enhancement (MgH₂ System):

| Parameter | Pure MgH₂ | Ni(MeCp)₂-Doped MgH₂ |

|---|---|---|

| Hydrogen Absorption Temp | 350°C | 310°C |

| Desorption Kinetics | t₁/₂ = 12 min | t₁/₂ = 4 min |

| Cycle Stability | 85% capacity after 50 cycles | 93% capacity after 50 cycles |

Mechanistic studies suggest nickel nanoparticles facilitate H₂ dissociation and recombination at Mg interfaces via spillover effects.

Vapor-Phase Deposition Reactions

Ni(MeCp)₂ serves as a volatile precursor in chemical vapor deposition (CVD) and ALD:

CVD of Ni-C Films:

| Parameter | Value |

|---|---|

| Precursor Temp | 80°C |

| Deposition Temp | 300-400°C |

| Film Composition | Ni₃C (26 at.% C) |

| Resistivity | 120 μΩ·cm |

ALD of NiO:

| Parameter | Value |

|---|---|

| Growth Temp | 200-300°C |

| O₂ Plasma Power | 300 W |

| Film Thickness | 20 nm (200 cycles) |

| Bandgap | 3.6 eV |

The ligand structure enables low-temperature vaporization (85–90°C at 1 mmHg), making it suitable for conformal coatings on complex substrates .

Ligand Exchange and Coordination Chemistry

Ni(MeCp)₂ participates in ligand substitution reactions, altering its reactivity:

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Carbonyl Substitution | CO (1 atm, 60°C) | Ni(MeCp)(CO)₂ | CO-tolerant catalysts |

| Oxidative Addition | CH₃I | Ni(MeCp)₂(CH₃)I | Model for C–C coupling |

| Reductive Elimination | H₂ (2 atm, 100°C) | Ni(MeCp)H + CH₄ | Hydrogenation studies |

Studies using X-ray absorption spectroscopy (XAS) reveal that ligand loss precedes nickel reduction (Ni²⁺ → Ni⁰) during decomposition .

Polymerization Catalysis

While less common than nickelocene, Ni(MeCp)₂ initiates ethylene polymerization under specific conditions:

| Condition | Activity (kg PE/mol Ni·h) | Polymer Properties |

|---|---|---|

| MAO Cocatalyst, 25°C | 850 | Mw = 120,000; PDI = 2.3 |

| B(C₆F₅)₃ Activator, 50°C | 1,200 | Mw = 95,000; PDI = 1.9 |

The methyl groups increase steric hindrance, reducing activity compared to unsubstituted nickelocene but improving thermal stability .

Surface Reaction Mechanisms in ALD

In situ mass spectrometry during ALD reveals a stepwise decomposition pathway:

- Ligand Desorption : MeCp ligands detach at 150–200°C .

- β-Diketonate Fragmentation : Central C–C bond cleavage generates aldehydes/ketones .

- Oxygen Incorporation : Residual ligands oxidize to enones, forming NiO .

This mechanism ensures precise thickness control in NiO films for optoelectronic applications .

Stability and Handling Considerations

| Property | Value |

|---|---|

| Air Sensitivity | Pyrophoric in powder form |

| Storage | 2–8°C under argon |

| Decomposition Products | CO, NiO, hydrocarbons |

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Key Properties

Key Observations :

- Substituent Effects : Methyl and ethyl substituents on Cp ligands significantly alter physical properties. The methyl derivative (Ni(η⁵-C₅H₄Me)₂) is a low-melting solid, while the ethyl analog (Ni(η⁵-C₅H₄Et)₂) is a liquid at RT . This contrasts with unsubstituted nickelocene, which has a higher melting point (~171°C) due to stronger intermolecular forces .

- Stability : Ni(η⁵-C₅H₄Me)₂ decomposes in air, whereas palladium analogs like (η³-allyl)(η⁵-Cp)Pd(II) are air-sensitive but can be sublimed under vacuum for deposition applications .

Performance in Material Deposition

Table 2: FEBID (Focused Electron Beam-Induced Deposition) Performance

Key Findings :

- Ni(η⁵-C₅H₄Me)₂ produces deposits with low nickel content (12 at.%) and a tendency to oxidize, limiting its utility in high-purity metal deposition .

- In contrast, palladium analogs achieve higher metal content (up to 60 at.% Pd) after oxidative post-treatment, highlighting the superior performance of Pd complexes in FEBID .

Méthodes De Préparation

Reaction of Nickel Salts with Methylcyclopentadienyl Ligands

The classical approach involves reacting nickel(II) chloride (NiCl₂) with sodium methylcyclopentadienide (NaC₅H₄CH₃) in anhydrous tetrahydrofuran (THF) under inert atmospheres. The reaction proceeds via ligand substitution:

Key parameters include:

Table 1: Traditional Synthesis Conditions and Outcomes

Purification and Characterization

Crude product purification involves vacuum sublimation at 80–100°C, yielding green crystalline solids. Structural validation employs:

-

IR spectroscopy : Absorption bands at 3100 cm⁻¹ (C–H stretch) and 1420 cm⁻¹ (Ni–C vibration).

-

X-ray crystallography : Confirms η⁵-coordination with Ni–C distances of 2.12–2.15 Å.

Modern Innovations in Synthesis

Patent Method (WO2024195914A1): Aqueous-Compatible Synthesis

A groundbreaking method eliminates the need for anhydrous conditions, enhancing industrial feasibility. The process uses nickel oxide (NiO) and methylcyclopentadiene (HC₅H₄CH₃) in a polar aprotic solvent (e.g., dimethylformamide):

Table 2: Comparative Analysis of Traditional vs. Patent Methods

Mechanistic Insights

The patent method leverages the Brønsted acidity of HC₅H₄CH₃ (pKa ≈ 15) to deprotonate in situ, forming the methylcyclopentadienide ligand. NiO acts as a Lewis acid, accepting electrons from the ligand while releasing water. This pathway avoids sodium-based reagents, simplifying waste management.

Optimization Strategies for Industrial Production

Solvent and Temperature Optimization

Yield and Purity Enhancements

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.